In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Applications of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid
In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Applications of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid
Executive Summary
In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly functionalized, geometrically precise building blocks is critical for developing robust structure-activity relationships (SAR). 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS: 1017032-61-9) is a specialized aromatic scaffold that combines a reactive carboxylic acid handle with a flexible, lipophilicity-tuning tetrahydrofuranyl ether moiety[1],[2].
This whitepaper provides an in-depth analysis of this molecule's structural properties, its strategic role in drug design, and field-proven experimental workflows for its integration into lead series.
Structural Analysis and Physicochemical Properties
The utility of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid stems from its tripartite structural design:
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Benzoic Acid Core: The meta-substituted benzene ring provides a rigid vector, projecting the attached pharmacophore at a specific angle (approx. 120°) relative to the carboxylic acid handle.
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Ether Linker (-CH₂-O-CH₂-): Ether linkers are highly valued in bioactive molecules because they act as hydrogen bond acceptors without adding excessive steric bulk, maintaining essential conformational flexibility[3].
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Tetrahydrofuran (THF) Ring: The saturated heterocyclic THF ring introduces a tunable lipophilic pocket. Tetrahydrofuranyl ethers have been successfully employed in the design of targeted therapies (such as EGFR kinase inhibitors) to fine-tune drug-target binding kinetics[4]. Furthermore, the C2 position of the THF ring is a chiral center, allowing researchers to explore stereospecific binding interactions.
Quantitative Physicochemical Data
To facilitate rapid assessment for FBDD libraries, the core quantitative properties of the molecule are summarized below[5].
Table 1: Physicochemical Properties of CAS 1017032-61-9
| Property | Value | Strategic Implication |
| Chemical Name | 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid | N/A |
| CAS Number | 1017032-61-9 | N/A |
| Molecular Formula | C₁₃H₁₆O₄ | Ensures low molecular weight for fragment libraries. |
| Molecular Weight | 236.26 g/mol | Ideal for early-stage lead generation (Rule of 3 compliant). |
| H-Bond Donors | 1 (Carboxylic Acid) | Consumed during amide coupling. |
| H-Bond Acceptors | 4 (Acid + Ether + THF) | Enhances aqueous solubility and target interaction. |
Role in Drug Discovery: Scaffold Selection Logic
When designing a lead compound, the decision to incorporate a specific fragment must be driven by causality. The selection of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid is typically dictated by the need to balance lipophilicity (LogP) while maintaining sufficient polarity to ensure oral bioavailability.
Logical decision matrix for integrating the functionalized benzoic acid scaffold.
Chemical Reactivity and Experimental Workflows
The primary synthetic utility of this building block lies in its carboxylic acid moiety, which serves as the electrophilic handle for amide bond formation.
Protocol: HATU-Mediated Amide Coupling
To ensure high yields and prevent the racemization of any adjacent chiral centers, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the recommended coupling reagent. HATU is a gold-standard uronium salt known for its exceptional efficiency, particularly when dealing with sterically hindered substrates[6],[7].
Table 2: Standardized Reagent Quantities for Amide Coupling
| Reagent | Role | Equivalents (eq) | Operational Temperature |
| CAS 1017032-61-9 | Electrophile (Acid) | 1.0 | Room Temperature (RT) |
| Target Amine | Nucleophile | 1.2 | RT |
| HATU | Activating Agent | 1.2 | 0 °C warming to RT |
| DIPEA | Non-nucleophilic Base | 2.0 - 3.0 | 0 °C warming to RT |
| Anhydrous DMF | Polar Aprotic Solvent | N/A (0.1 - 0.5 M) | N/A |
Step-by-Step Methodology & Causality
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Preparation: Dissolve 1.0 eq of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid and 1.2 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solubilizes both the organic fragments and the highly polar HATU reagent.
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Activation: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 eq of HATU, followed by the dropwise addition of 2.0 to 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium intermediate[6]. Cooling to 0 °C controls the exothermic activation step and minimizes side reactions.
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Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. The amine nucleophilically attacks the active ester, expelling the HOAt byproduct and forming the stable amide bond.
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Aqueous Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess DIPEA. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine (5x) to forcefully partition the residual DMF into the aqueous phase. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexane/EtOAc or Dichloromethane/Methanol depending on the polarity of the target amine.
Step-by-step experimental workflow for HATU-mediated amide coupling.
Analytical Validation (Self-Validating System)
To maintain scientific integrity, every synthetic protocol must be treated as a self-validating system. The successful incorporation of the 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid fragment must be confirmed through rigorous analytical characterization:
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LC-MS (Liquid Chromatography-Mass Spectrometry): The primary validation tool. The chromatogram should show a single dominant peak corresponding to the product, and the mass spectrum must confirm the expected mass (typically observed as the [M+H]+ or [M+Na]+ adduct).
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¹H-NMR (Proton Nuclear Magnetic Resonance): Structural integrity is verified by observing the disappearance of the broad carboxylic acid proton (typically found at δ 12.0–13.0 ppm) and the emergence of a new amide proton signal ( δ 7.0–9.0 ppm). Crucially, the diagnostic multiplet signals from the THF ring ( δ 1.5–4.0 ppm) and the benzylic/ether methylene protons ( δ ~4.5 ppm) must remain intact and integrate correctly, proving that the ether linker survived the coupling conditions.
References
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National Institutes of Health (NIH): Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at:[Link]
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National Institutes of Health (NIH): Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at:[Link]
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ResearchGate: The most common linkers in bioactive molecules and their bioisosteric replacement network. Available at: [Link]
Sources
- 1. 1017032-61-9 | 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid | Tetrahedron [thsci.com]
- 2. CAS:1017032-61-9, 3-(((四氢呋喃-2-基)甲氧基)甲基)苯甲酸-毕得医药 [bidepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid | 1017032-61-9 [m.chemicalbook.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
| Estimated 4.1-4.3 | Estimated 2.5-3.0 | The ether linkages are weakly electron-withdrawing, likely resulting in a pKa similar to or slightly lower than benzoic acid. The large, non-polar hydrocarbon portion is expected to significantly increase lipophilicity. |